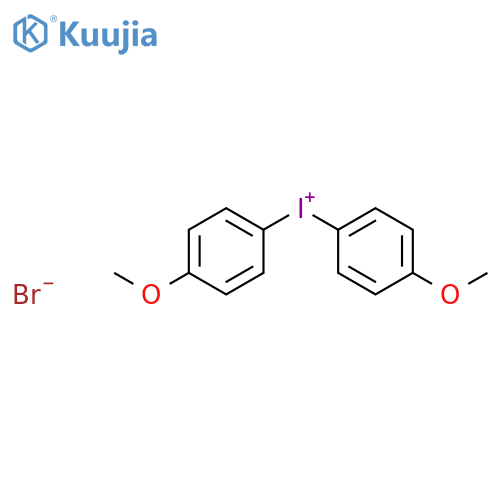Cas no 19231-06-2 (Bis(4-methoxyphenyl)iodonium bromide)

19231-06-2 structure
商品名:Bis(4-methoxyphenyl)iodonium bromide
CAS番号:19231-06-2
MF:C14H14BrIO2
メガワット:421.068235874176
MDL:MFCD00031571
CID:172468
PubChem ID:3015049
Bis(4-methoxyphenyl)iodonium bromide 化学的及び物理的性質
名前と識別子
-
- Iodonium,bis(4-methoxyphenyl)-, bromide (1:1)
- bis(4-methoxyphenyl)iodanium,bromide
- Di(p-anisyl)iodonium Bromide
- 4,4'-dimethoxydiphenyliodonium bromide
- 4,4'-dimethoxy-diphenyliodonium bromide
- AC1MI0JR
- AC1Q1RCT
- bis-(4-methoxy-phenyl)-iodonium , bromide
- bis(4-methoxyphenyl)iodonium bromide
- bis-(4-methoxyphenyl)iodonium bromide
- Bis-(4-methoxy-phenyl)-jodonium, Bromid
- CTK8H4330
- di(4-methoxyphenyl)iodonium bromide
- EINECS 242-899-4
- Bis(p-anisyl) iodoniumbromide salt
- bis(4-methoxyphenyl)iodanium bromide
- Iodonium, bis(4-methoxyphenyl)-, bromide
- AK316675
- Iodonium, bis(4-methoxyphenyl)-, bromide (1:1)
- DTXSID80940894
- Bis(4-methoxyphenyl)iodoniumbromide
- SY073878
- MFCD00031571
- bis(4-methoxyphenyl)iodanium;bromide
- NS00047693
- Iodonium,bis(4-methoxyphenyl)-,bromide(1:1)
- AKOS024431193
- A853768
- 19231-06-2
- SCHEMBL8745388
- Bis(4-Methoxyphenyl)-Iodonium Bromide (1:1)
- Bis(4-Methoxy Phenyl)Iodonium Bromide
- C14H14BrIO2
- s11873
- AS-10705
- YDSNSDXMWRVLLI-UHFFFAOYSA-M
- Bis(p-methoxyphenyl)iodonium bromide
- DB-100910
- Bis(4-methoxyphenyl)iodonium Bromide; Bis(p-anisyl)iodonium Bromide; NSC 141350; p,p'-Dimethoxydiphenyliodonium Bromide
- Bis(4-methoxyphenyl)iodonium bromide
-
- MDL: MFCD00031571
- インチ: 1S/C14H14IO2.BrH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1
- InChIKey: YDSNSDXMWRVLLI-UHFFFAOYSA-M
- ほほえんだ: [I+](C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H].[Br-]
計算された属性
- せいみつぶんしりょう: 405.8121
- どういたいしつりょう: 419.922185
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 184
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
じっけんとくせい
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 18.46
Bis(4-methoxyphenyl)iodonium bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024711-10g |
Bis(4-methoxyphenyl)iodonium bromide |
19231-06-2 | 98% | 10g |
¥841.00 | 2023-11-21 | |
| Alichem | A019108365-25g |
Bis(4-methoxyphenyl)iodonium bromide |
19231-06-2 | 95% | 25g |
$150.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE918-5g |
Bis(4-methoxyphenyl)iodonium bromide |
19231-06-2 | 95+% | 5g |
409.0CNY | 2021-07-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024711-100g |
Bis(4-methoxyphenyl)iodonium bromide |
19231-06-2 | 98% | 100g |
¥5596.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024711-25g |
Bis(4-methoxyphenyl)iodonium bromide |
19231-06-2 | 98% | 25g |
¥1793.00 | 2023-11-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE918-250mg |
Bis(4-methoxyphenyl)iodonium bromide |
19231-06-2 | 95+% | 250mg |
59CNY | 2021-05-08 | |
| TRC | D417060-5 g |
Di(p-anisyl)iodonium Bromide |
19231-06-2 | 5g |
$ 130.00 | 2022-01-09 | ||
| abcr | AB496433-1 g |
Bis(4-methoxyphenyl)iodonium bromide, 95%; . |
19231-06-2 | 95% | 1g |
€71.50 | 2023-06-15 | |
| abcr | AB496433-1g |
Bis(4-methoxyphenyl)iodonium bromide, 95%; . |
19231-06-2 | 95% | 1g |
€68.80 | 2025-02-16 | |
| Aaron | AR002GIB-10g |
Iodonium, bis(4-methoxyphenyl)-, bromide (1:1) |
19231-06-2 | 97% | 10g |
$82.00 | 2025-01-21 |
Bis(4-methoxyphenyl)iodonium bromide 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
19231-06-2 (Bis(4-methoxyphenyl)iodonium bromide) 関連製品
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:19231-06-2)Di(p-anisyl)iodonium Bromide

清らかである:99%/99%
はかる:25g/100g
価格 ($):172.0/588.0